Compound Description: This compound (referred to as "I" in the source) exhibits potent blood and tissue schizonticidal activity against malaria. It serves as a benchmark for developing improved antimalarial drugs. []
Relevance: Although structurally different from 4-[[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile, both compounds share the presence of a 3-(trifluoromethyl)phenoxy moiety. This structural similarity makes 8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinoline a relevant point of reference for understanding the potential biological activities and properties of compounds containing this specific functional group. []
Compound Description: This compound, named "Compound-A", is a potent and selective inhibitor of ELOVL6, an enzyme involved in the elongation of saturated and monosaturated fatty acids. [] Compound-A demonstrates over 30-fold greater selectivity for ELOVL6 compared to other ELOVL family members and effectively reduces fatty acid elongation in both in vitro and in vivo models. []
Relevance: The compound shares the trifluoromethyl (-CF3) group with 4-[[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile. This group often contributes to lipophilicity and can influence a molecule's metabolic stability and ability to cross biological membranes. Investigating the properties of Compound-A might offer insights into the role of the trifluoromethyl group in the biological activity of 4-[[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile. []
Compound Description: This compound, known as Acrizanib, acts as a potent VEGFR-2 inhibitor designed for topical ocular delivery. [] It demonstrates efficacy in rodent models of choroidal neovascularization (CNV) and possesses favorable pharmacokinetic properties for ocular administration. []
Relevance: Acrizanib and 4-[[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile belong to the same chemical class of pyrazole derivatives containing a trifluoromethyl group. This shared structural motif suggests potential similarities in their physicochemical properties and biological activities. Exploring the activity and characteristics of Acrizanib might offer valuable information for understanding the target compound. []
Compound Description: This compound, designated as BAY 59-3074, acts as a selective partial agonist for both cannabinoid CB1 and CB2 receptors. [] It demonstrates antihyperalgesic and antiallodynic effects in various rat models of chronic neuropathic and inflammatory pain. []
Relevance: While structurally distinct from 4-[[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile, BAY 59-3074 shares the 3-(trifluoromethyl)phenoxy structural element. This similarity allows for a comparative analysis of their physicochemical properties and could potentially reveal trends associated with this specific functional group. []
Compound Description: These derivatives are potent and selective antagonists of the A2B adenosine receptor (AdoR), with compound 60 (8-(1-(3-(trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine) exhibiting particularly high affinity and selectivity. [] This class of compounds is hypothesized to have therapeutic potential in the treatment of asthma by blocking the A2B AdoR-mediated pathway. []
Relevance: Both 8-(1-benzyl-1H-pyrazol-4-yl)-1,3-dipropyl xanthine derivatives and 4-[[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile share a pyrazole ring as a core structural feature. Although the substitution patterns and overall structures differ, the presence of this common heterocycle highlights a potential point of similarity in their chemical and biological properties. Furthermore, compound 60 within this series also possesses a trifluoromethyl (-CF3) group, further strengthening the structural connection. []
Compound Description: This compound (designated as 7n) is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It exhibits a favorable pharmacokinetics profile and increases cerebrospinal fluid (CSF) glycine concentration in rats. []
Relevance: Although structurally diverse from 4-[[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile, both compounds share the trifluoromethyl (-CF3) group. This commonality suggests potential similarities in their physicochemical properties and highlights the significance of this group in designing biologically active compounds. []
Compound Description: This compound, synthesized as part of a series (8(a-f)), incorporates a trifluoromethyl (-CF3) group within its structure. The series was synthesized and characterized for potential biological activity. []
Relevance: The presence of the trifluoromethyl (-CF3) group in both 1-(5-((3,5-dimethyl-4-((4-(trifluoromethyl)phenyl)diazenyl)-1H-pyrazol-1-yl)methyl)-2-methyl-2-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone and 4-[[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile provides a basis for comparing their physicochemical properties and understanding the influence of this group on their respective activities. []
Compound Description: The title compound's structure features a trifluoromethyl (-CF3) group, which exhibits rotational disorder of the F atoms. []
Relevance: Similar to several other compounds in this list, the shared presence of the trifluoromethyl (-CF3) group between 4-(4-chloro-5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)-6-(prop-2-ynyloxy)pyrimidine and 4-[[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile highlights a common structural feature. This similarity can be useful in comparing their physicochemical properties and understanding the broader influence of this group on molecular behavior. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.